molecular formula C16H12OS B12902979 2-Phenyl-5-(phenylthio)furan CAS No. 90714-24-2

2-Phenyl-5-(phenylthio)furan

Cat. No.: B12902979
CAS No.: 90714-24-2
M. Wt: 252.3 g/mol
InChI Key: NXHARTWBZZCXQK-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylthio)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with phenyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylthio)furan typically involves the reaction of phenylthiol with a suitable furan derivative under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenylboronic acid in the presence of a palladium catalyst and a base . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylthio)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-5-(phenylthio)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylthio)furan involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Lacks the phenylthio group, resulting in different chemical properties and reactivity.

    5-Phenyl-2-furylmethanol: Contains a hydroxymethyl group instead of a phenylthio group, leading to different biological activities.

    2,5-Diphenylfuran:

Uniqueness

2-Phenyl-5-(phenylthio)furan is unique due to the presence of both phenyl and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel organic molecules and the development of new materials with specific properties .

Properties

CAS No.

90714-24-2

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

2-phenyl-5-phenylsulfanylfuran

InChI

InChI=1S/C16H12OS/c1-3-7-13(8-4-1)15-11-12-16(17-15)18-14-9-5-2-6-10-14/h1-12H

InChI Key

NXHARTWBZZCXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)SC3=CC=CC=C3

Origin of Product

United States

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